molecular formula C24H16BrClFNO3 B11504794 1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11504794
M. Wt: 500.7 g/mol
InChI Key: WNSZZADXOVRJSP-XDOYNYLZSA-N
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Description

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including bromine, chlorine, fluorine, and hydroxyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of bromine, chlorine, and fluorine substituents on the aromatic rings.

    Aldol Condensation: Formation of the pyrrolidone ring through condensation reactions.

    Hydroxylation: Introduction of the hydroxyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents such as N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Interference: Disruption of biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other compounds having similar structures or functional groups, such as:

Uniqueness

The uniqueness of 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H16BrClFNO3

Molecular Weight

500.7 g/mol

IUPAC Name

(4Z)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H16BrClFNO3/c1-13-5-10-18(12-19(13)25)28-21(15-3-2-4-17(27)11-15)20(23(30)24(28)31)22(29)14-6-8-16(26)9-7-14/h2-12,21,29H,1H3/b22-20-

InChI Key

WNSZZADXOVRJSP-XDOYNYLZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)F)Br

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)F)Br

Origin of Product

United States

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